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molecular formula C8H7ClN2 B8793390 3-Chloro-1H-indol-4-amine

3-Chloro-1H-indol-4-amine

Cat. No. B8793390
M. Wt: 166.61 g/mol
InChI Key: FXSNYOXDMVSVLO-UHFFFAOYSA-N
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Patent
US06162818

Procedure details

Stannous chloride (4.59 g, 20.36 mmol) is added to a solution of 3-chloro-4-nitroindole in 50 mL of ethanol. The reaction is heated to 45° C. and stirred for 1.5 hours. The reaction is cooled to room temperature and treated with 1 M aqueous sodium hydroxide solution. This mixture is extracted with ethyl acetate. The combined organic extracts are dried over magnesium sulfate, filtered and the solvents removed by rotary evaporation. The crude residue is purified via silica gel column chromatography using 15% ethyl acetate/hexanes as the eluent. The appropriate fractions are combined and the solvents removed by rotary evaporation to yield 0.466 g of 4-amino-3-chloroindole as an off-white solid (55% yield).
[Compound]
Name
Stannous chloride
Quantity
4.59 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[N+:11]([O-])=O)[NH:4][CH:3]=1.[OH-].[Na+]>C(O)C>[NH2:11][C:9]1[CH:8]=[CH:7][CH:6]=[C:5]2[C:10]=1[C:2]([Cl:1])=[CH:3][NH:4]2 |f:1.2|

Inputs

Step One
Name
Stannous chloride
Quantity
4.59 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CNC2=CC=CC(=C12)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
stirred for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
This mixture is extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts are dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The crude residue is purified via silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
the solvents removed by rotary evaporation

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC1=C2C(=CNC2=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.466 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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